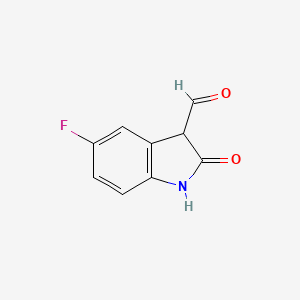
5-Fluoro-2-oxoindoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-oxoindoline-3-carbaldehyde: is a chemical compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 g/mol It is a derivative of indoline, featuring a fluorine atom at the 5-position, an oxo group at the 2-position, and a carbaldehyde group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-oxoindoline-3-carbaldehyde typically involves the following steps :
Starting Material: The synthesis begins with an appropriate indoline derivative.
Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using fluorinating agents such as Selectfluor.
Oxidation: The oxo group at the 2-position is introduced through oxidation reactions, often using oxidizing agents like PCC (Pyridinium chlorochromate).
Formylation: The carbaldehyde group at the 3-position is introduced via formylation reactions, commonly using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-oxoindoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4 (Potassium permanganate)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the oxo group can yield 5-Fluoro-2-hydroxyindoline-3-carbaldehyde.
Applications De Recherche Scientifique
5-Fluoro-2-oxoindoline-3-carbaldehyde has several applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-oxoindoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-Fluoro-2-oxoindoline-3-carbaldehyde can be compared with other indoline derivatives :
5-Fluoro-2-oxindole: Lacks the carbaldehyde group at the 3-position.
2-Oxoindoline-3-carbaldehyde: Lacks the fluorine atom at the 5-position.
5-Fluoroindoline-3-carbaldehyde: Lacks the oxo group at the 2-position.
The presence of the fluorine atom, oxo group, and carbaldehyde group in this compound makes it unique and potentially more versatile in various applications.
Propriétés
Numéro CAS |
52508-87-9 |
|---|---|
Formule moléculaire |
C9H6FNO2 |
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
5-fluoro-2-oxo-1,3-dihydroindole-3-carbaldehyde |
InChI |
InChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(4-12)9(13)11-8/h1-4,7H,(H,11,13) |
Clé InChI |
XAWAAGSJGKYPKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C(C(=O)N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11909244.png)


![5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11909263.png)

![8-Methyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11909277.png)
![6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909278.png)
![(S)-Dihydro-1'H-spiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]oxazol]-3'(5'H)-one](/img/structure/B11909284.png)


![2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11909298.png)
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde](/img/structure/B11909301.png)
